Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI)
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Overview
Description
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) is a specialized organic compound with the molecular formula C6H10O2S2 and a molecular weight of 178.27 g/mol . This compound is known for its unique structural features, which include a thioester linkage and a tetrahydrothiophene ring. It is primarily used in chemical research and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) involves several steps. One common synthetic route includes the reaction of ethanethioic acid with tetrahydro-3-thiophenol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry (1R-cis) is achieved.
Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and consistency of the product, which is crucial for its application in various fields.
Chemical Reactions Analysis
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing ethanethioic acid and the corresponding thiol. This reaction can modulate various biochemical pathways, depending on the cellular context and the presence of other reactive species.
Comparison with Similar Compounds
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) can be compared with other thioesters and thiophene derivatives:
Thioacetic acid: Similar in structure but lacks the tetrahydrothiophene ring.
Thiophene-2-carboxylic acid: Contains a thiophene ring but differs in functional groups and reactivity.
Ethyl thioglycolate: Another thioester with different applications and properties.
Properties
CAS No. |
120788-03-6 |
---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
0 |
Synonyms |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
Origin of Product |
United States |
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